molecular formula C18H16ClN3O2 B4510945 2-chloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide

2-chloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide

Cat. No.: B4510945
M. Wt: 341.8 g/mol
InChI Key: WXQDZTPGLICBBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide is a benzimidazole-derived compound characterized by a benzamide moiety linked to a benzimidazole core substituted with a tetrahydrofuran (THF) ring at the 2-position. The benzimidazole scaffold is known for its pharmacological relevance, particularly in anticancer and antimicrobial applications . The chloro substituent at the benzamide’s 2-position enhances electronic stability, while the THF group contributes to solubility and conformational flexibility .

Synthesis of this compound likely involves coupling 2-chlorobenzoic acid derivatives with a 2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-amine intermediate using coupling agents like TBTU () or EDCl/HOBt () in tetrahydrofuran (THF) solvent. Such methods are standard for benzamide derivatives, ensuring high yields and purity .

Properties

IUPAC Name

2-chloro-N-[2-(oxolan-2-yl)-3H-benzimidazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2/c19-13-5-2-1-4-12(13)18(23)20-11-7-8-14-15(10-11)22-17(21-14)16-6-3-9-24-16/h1-2,4-5,7-8,10,16H,3,6,9H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXQDZTPGLICBBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be introduced via a nucleophilic substitution reaction, where a suitable halogenated precursor reacts with the benzimidazole derivative.

    Chlorination and Amidation: The final steps involve chlorination of the aromatic ring and subsequent amidation with a suitable amine to form the desired benzamide structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole core can be oxidized under strong oxidizing conditions.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen functionalities, while reduction can yield amine derivatives.

Scientific Research Applications

2-chloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anticancer, antiviral, or antibacterial activities.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide involves its interaction with specific molecular targets. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The tetrahydrofuran ring may enhance the compound’s binding affinity and specificity. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Chloro vs. Bromo Substituents

Replacing the chloro group with bromo (e.g., 2-bromo-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide) alters electronic properties. DFT studies show that chloro derivatives exhibit stronger hydrogen-bonding interactions and electrostatic stabilization compared to bromo analogues due to chlorine’s higher electronegativity .

Property Chloro Derivative Bromo Derivative
Electronegativity 3.16 (Cl) 2.96 (Br)
Hydrogen-bonding strength Stronger () Moderate ()
LogP (lipophilicity) ~3.9 (estimated) ~4.2 (estimated)

Benzimidazole Core Modifications

  • Tetrahydrofuran (THF) vs. Sulfonyl Groups :
    The THF substituent in the target compound improves aqueous solubility compared to sulfonyl-substituted benzimidazoles (e.g., 2-n-butyl-6-chloro-1-(2,4-dimethylphenylsulfonyl)-1H-benzimidazole). Sulfonyl groups increase molecular weight and hydrophobicity (LogP ~5.0), reducing bioavailability .
  • Phenyl vs. Indolyl Substituents :
    Compounds like 2-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide () exhibit higher LogP (3.9) due to the indole moiety, favoring blood-brain barrier penetration. In contrast, the THF group in the target compound balances lipophilicity and solubility (LogP ~3.5) for systemic activity .

Molecular Properties and Stability

  • Hydrogen Bonding :
    The chloro-benzamide group in the target compound forms stronger hydrogen bonds compared to methoxy-substituted analogues (e.g., 3,5-dimethoxy-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide), enhancing protein-ligand interactions .
  • Thermal Stability : Benzimidazoles with electron-withdrawing groups (e.g., chloro, nitro) exhibit higher melting points (>190°C) compared to alkyl-substituted derivatives ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.